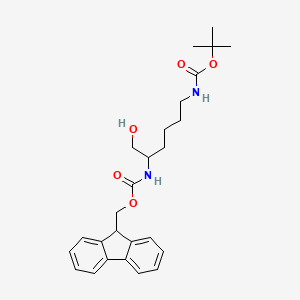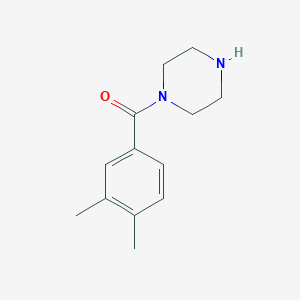![molecular formula C8H7F5N2O B14066200 [4-(Pentafluoroethoxy)phenyl]hydrazine](/img/structure/B14066200.png)
[4-(Pentafluoroethoxy)phenyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Perfluoroethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C8H7F5N2O and a molecular weight of 242.15 g/mol . This compound is characterized by the presence of a perfluoroethoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety. The unique structure of (4-(Perfluoroethoxy)phenyl)hydrazine imparts distinct chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Perfluoroethoxy)phenyl)hydrazine typically involves the reaction of 4-(Perfluoroethoxy)aniline with hydrazine. The process begins with the diazotization of 4-(Perfluoroethoxy)aniline to form a diazonium salt, which is then reduced to yield the desired hydrazine compound . The reaction conditions often include the use of sodium metabisulfite as a reducing agent, with the reaction carried out at temperatures ranging from 10°C to 35°C and a pH of 7 .
Industrial Production Methods
While specific industrial production methods for (4-(Perfluoroethoxy)phenyl)hydrazine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of hydrazine compounds .
化学反応の分析
Types of Reactions
(4-(Perfluoroethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include azo compounds, amines, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
科学的研究の応用
(4-(Perfluoroethoxy)phenyl)hydrazine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (4-(Perfluoroethoxy)phenyl)hydrazine involves its interaction with molecular targets through various pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . Additionally, the perfluoroethoxy group imparts unique electronic properties that can influence the compound’s reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
(4-(Trifluoromethoxy)phenyl)hydrazine: Similar in structure but with a trifluoromethoxy group instead of a perfluoroethoxy group.
(4-(Pentafluoroethoxy)aniline): Contains a pentafluoroethoxy group attached to an aniline moiety.
(4-(1,1,2,2-Tetrafluoroethoxy)aniline): Features a tetrafluoroethoxy group on an aniline ring.
Uniqueness
(4-(Perfluoroethoxy)phenyl)hydrazine is unique due to the presence of the perfluoroethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with fewer fluorine atoms. Additionally, the combination of the perfluoroethoxy group with the hydrazine moiety provides a versatile platform for further chemical modifications and applications .
特性
分子式 |
C8H7F5N2O |
|---|---|
分子量 |
242.15 g/mol |
IUPAC名 |
[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O/c9-7(10,11)8(12,13)16-6-3-1-5(15-14)2-4-6/h1-4,15H,14H2 |
InChIキー |
OVMTUVGDPJGOLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN)OC(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14066184.png)

![5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14066193.png)
